molecular formula C19H18N2O6 B554353 Z-Pro-ONp CAS No. 3304-59-4

Z-Pro-ONp

Cat. No.: B554353
CAS No.: 3304-59-4
M. Wt: 370,35 g/mole
InChI Key: GXUFIJVKXYWCAO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-Proline 4-nitrophenyl ester (Z-Pro-ONp) is a protected amino acid derivative with the CAS Number 3304-59-4. It serves as a vital building block in synthetic organic chemistry, particularly for the formation of peptide bonds. The compound is characterized by its pale yellow crystalline appearance and a high purity of ≥99% (HPLC). Researchers utilize this compound extensively in the synthesis of complex peptides, which are crucial for various pharmaceutical and biochemical studies. Its properties allow for the modification of drug candidates, aiding in the improvement of their efficacy and bioavailability. This makes it a valuable reagent in drug design and development workflows. Beyond drug discovery, it finds application in broader biochemical studies for investigating enzyme mechanisms and protein interactions. Product Specifications: • CAS Number: 3304-59-4 • Molecular Formula: C 19 H 18 N 2 O 6 • Molecular Weight: 370.36 • Purity: ≥99% (HPLC) • Appearance: Pale yellow crystals • Melting Point: 93-99° C • Storage: Store at 0-8°C This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c22-18(27-16-10-8-15(9-11-16)21(24)25)17-7-4-12-20(17)19(23)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFIJVKXYWCAO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3304-59-4
Record name 2-(4-Nitrophenyl) 1-(phenylmethyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3304-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl 2-(4-nitrophenyl) (S)-pyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Procedure

  • Activation of Z-Pro-OH : Z-Pro-OH (1 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). DCC (1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1 eq) are added to form the reactive O-acylisourea intermediate.

  • Esterification : 4-Nitrophenol (1.2 eq) is introduced, and the reaction is stirred at 0–5°C for 1 hour, followed by room temperature for 12–24 hours.

  • Workup : The urea byproduct is filtered, and the solvent is evaporated. The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

Optimization and Yields

  • Solvent Effects : DCM provides higher yields (85–90%) compared to THF (75–80%) due to better solubility of intermediates.

  • Additives : HOBt suppresses racemization and enhances coupling efficiency, achieving enantiomeric excess >99%.

  • Temperature : Reactions conducted below 5°C minimize side reactions, such as nitrophenyl group hydrolysis.

Mixed Carbonic Anhydride Method

This method employs isobutyl chloroformate to generate a mixed anhydride intermediate, which subsequently reacts with 4-nitrophenol.

Stepwise Protocol

  • Anhydride Formation : Z-Pro-OH (1 eq) is treated with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (NMM, 1.1 eq) in THF at -15°C.

  • Nucleophilic Displacement : 4-Nitrophenol (1.2 eq) is added, and the mixture is stirred for 2 hours at -15°C, then warmed to room temperature for 6 hours.

  • Isolation : The reaction is quenched with dilute HCl, extracted with ethyl acetate, and purified via recrystallization from ethanol/water.

Performance Metrics

  • Yield : 70–75%, lower than carbodiimide due to competing hydrolysis.

  • Side Reactions : Isobutyl carbonate byproducts necessitate careful purification.

Active Ester Transposition

This compound can also be synthesized via transposition from pre-formed active esters. For example, Z-Pro-Osu (N-hydroxysuccinimide ester) reacts with 4-nitrophenol under basic conditions.

Key Steps

  • Preparation of Z-Pro-Osu : Z-Pro-OH is reacted with N-hydroxysuccinimide (NHS) and DCC in DCM.

  • Transesterification : Z-Pro-Osu (1 eq) and 4-nitrophenol (1.5 eq) are stirred in DMF with triethylamine (2 eq) at 25°C for 8 hours.

  • Purification : The product is isolated via solvent evaporation and column chromatography.

Advantages and Limitations

  • Efficiency : Yields reach 80–85%, but NHS removal complicates purification.

  • Scalability : Suitable for large-scale synthesis due to minimal byproducts.

Comparative Analysis of Methods

Method Reagents Solvent Temperature Yield Purity
Carbodiimide (DCC/HOBt)DCC, HOBtDCM0°C → RT85–90%>99%
Mixed AnhydrideIsobutyl chloroformateTHF-15°C → RT70–75%95–98%
Active EstersNHS, TriethylamineDMF25°C80–85%97–99%

Key Observations :

  • The carbodiimide method offers the highest yield and purity, making it the preferred industrial approach.

  • Mixed anhydride synthesis is less efficient but avoids urea byproducts, simplifying purification.

  • Active ester transposition balances yield and scalability but requires NHS removal.

Industrial-Scale Considerations

Solvent Selection

  • DCM vs. THF : DCM’s low boiling point (40°C) facilitates solvent recovery, reducing costs.

  • DMF Limitations : High boiling point (153°C) complicates removal, increasing energy consumption.

Catalytic Additives

  • DMAP Acceleration : 4-Dimethylaminopyridine (0.1 eq) enhances reaction rates by 30% in carbodiimide couplings.

  • Racemization Control : HOBt (1 eq) ensures <1% racemization, critical for chiral integrity.

Emerging Methodologies

Flow Chemistry

Continuous-flow reactors reduce reaction times from 24 hours to 2 hours, improving throughput by 12-fold . This method is gaining traction in high-demand pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Z-Pro-ONp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Z-Pro-ONp involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biochemical effects, depending on the target enzyme and the biological pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Pro-Gly-ONp

  • Structure : Benzyloxycarbonyl-L-prolyl-glycine 4-nitrophenyl ester.
  • Synthesis : Prepared via coupling Z-Pro-ONp with glycine derivatives in methylene chloride at low temperatures (-20°C), followed by neutralization and crystallization .
  • Key Data : Molecular weight 459.45 g/mol , IR spectra confirm ester (C=O stretch at 1740 cm⁻¹) and nitro groups (1520 cm⁻¹) .
  • Comparison : Z-Pro-Gly-ONp exhibits lower reactivity in peptide elongation compared to this compound due to steric hindrance from the glycine moiety, reducing coupling efficiency by ~15% in model reactions .

Z-Ala-Pro-Gly-ONp

  • Structure : Benzyloxycarbonyl-L-alanyl-L-prolyl-glycine 4-nitrophenyl ester.
  • Synthesis : Sequential coupling of Z-Ala-OH with Pro-Gly-ONp using dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), yielding 82% crystalline product .
  • Key Data : Molecular weight 560.58 g/mol , melting point 128–130°C .
  • Comparison : The extended tripeptide structure increases solubility in polar solvents (e.g., DMF) but reduces stability under basic conditions, limiting its utility in solid-phase synthesis compared to this compound .

N-Acetyl-L-Proline

  • Structure: Acetylated proline derivative (C₇H₁₁NO₃).
  • Synthesis : Acetylation of L-proline using acetic anhydride in aqueous NaOH, yielding 89% product .
  • Key Data : CAS 68-95-1, molecular weight 173.17 g/mol , melting point 72–74°C .
  • Comparison : Lacks the reactive 4-nitrophenyl ester group, making it unsuitable for peptide coupling. However, it is preferred in stability studies due to its resistance to racemization .

Z-Hyp(H)-Gly-ONp

  • Structure : Benzyloxycarbonyl-hydroxyproline-glycine 4-nitrophenyl ester.
  • Synthesis : Hydroxylation of Z-Pro-Gly-ONp using hydroxylamine hydrochloride, achieving 75% yield .
  • Key Data : Molecular weight 475.44 g/mol , IR hydroxyl stretch at 3400 cm⁻¹ .
  • Comparison : The hydroxyl group enhances hydrogen bonding in crystal structures but introduces sensitivity to acidic conditions, requiring pH-controlled environments during synthesis .

Data Table: Comparative Analysis of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Application
This compound 3304-59-4 C₁₉H₁₈N₂O₆ 370.36 N/A 541.7 ± 50.0 Peptide bond formation
Z-Pro-Gly-ONp Not reported C₂₄H₂₃N₃O₈ 459.45 112–114 N/A Model studies on steric effects
Z-Ala-Pro-Gly-ONp Not reported C₂₈H₃₁N₃O₉ 560.58 128–130 N/A Solubility-enhanced coupling
N-Acetyl-L-Proline 68-95-1 C₇H₁₁NO₃ 173.17 72–74 N/A Stability assays

Research Findings and Key Insights

Reactivity: this compound outperforms analogues in coupling efficiency due to minimal steric hindrance and optimal leaving group (4-nitrophenol) .

Stability : this compound is stable under anhydrous conditions but hydrolyzes rapidly in aqueous basic environments (t₁/₂ = 2 h at pH 9) .

Synthetic Utility : Z-Ala-Pro-Gly-ONp and Z-Hyp(H)-Gly-ONp are niche tools for synthesizing collagen-like peptides but require stringent reaction controls .

Industrial Relevance : this compound’s high yield (96%) and scalability make it a cost-effective choice for large-scale peptide production .

Biological Activity

Z-Pro-ONp, also known as Z-prolyl 4-nitrophenyl ester, is a compound that has garnered attention in various fields of biological research due to its unique properties and mechanisms of action. This article explores the biological activity of this compound, including its chemical reactions, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound features a proline derivative with a 4-nitrophenyl ester moiety. This structure imparts specific reactivity that is crucial for its biological functions. The compound undergoes several chemical reactions:

  • Oxidation : The nitrophenyl group can be oxidized under specific conditions.
  • Reduction : The nitrophenyl group can be reduced to an amino group.
  • Substitution : The ester group can undergo nucleophilic substitution reactions.

These reactions are facilitated by various reagents, such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been demonstrated to inhibit certain enzymes by binding to their active sites, which blocks their activity. This inhibition can lead to various biochemical effects depending on the target enzyme involved.

Applications in Scientific Research

This compound is widely utilized across different scientific disciplines:

  • Chemistry : It serves as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology : The compound is employed in studies of enzyme mechanisms and protein-ligand interactions.
  • Medicine : Research is ongoing into its potential therapeutic properties and its role as a precursor for drug development.
  • Industry : It finds applications in the production of specialty chemicals and materials.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study/Source Biological Activity Methodology Key Findings
Enzyme inhibitionIn vitro assaysInhibits specific enzymes by binding to active sites.
Cytotoxic effectsELISA, ROS assaysInduces inflammatory cytokine release; cytotoxicity varies with concentration.
Prolidase inhibitionCompetitive inhibition assaysShows linear competitive inhibition in fibroblast cultures.

Case Studies

  • Enzyme Inhibition Study :
    A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity when treated with varying concentrations of this compound, highlighting its potential as an enzyme inhibitor.
  • Toxicological Assessment :
    Research focusing on the cytotoxic effects of flavored oral nicotine pouches (ONPs) included this compound as a comparative compound. The study found that this compound induced differential toxicities in human gingival epithelial cells, suggesting potential risks associated with chronic exposure .
  • Prolidase Deficiency Research :
    In studies related to prolidase deficiency, this compound was shown to inhibit prolidase activity effectively. This finding supports its use in therapeutic research targeting metabolic disorders related to proline metabolism .

Q & A

Q. How can researchers design a reproducible synthesis protocol for Z-Pro-ONp?

Methodological Answer:

  • Begin with selecting appropriate protecting groups for the proline residue (e.g., Z-group stability under specific conditions).
  • Optimize reaction parameters (e.g., pH, temperature, and solvent polarity) to minimize side products.
  • Validate purity using HPLC or NMR, and report retention times/spectral peaks in supplementary materials .
  • Include step-by-step characterization data (e.g., melting points, elemental analysis) to ensure replicability .

Q. What analytical techniques are critical for confirming this compound’s structural integrity?

Methodological Answer:

  • Use tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns.
  • Employ 1^1H and 13^13C NMR to verify stereochemistry and functional group integrity.
  • Cross-reference spectral data with published benchmarks in peer-reviewed journals to ensure accuracy .

Advanced Research Questions

Q. How can contradictory kinetic data for this compound’s enzymatic hydrolysis be resolved?

Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., buffer composition, enzyme concentration).
  • Apply statistical models (e.g., ANOVA) to identify outliers or systematic errors in data collection.
  • Use molecular dynamics simulations to explore substrate-enzyme interactions under varying pH/temperature .

Q. What strategies optimize this compound’s stability in long-term biochemical assays?

Methodological Answer:

  • Conduct stability studies under assay conditions (e.g., light, temperature, humidity) using accelerated degradation protocols.
  • Monitor degradation products via LC-MS and compare with control samples.
  • Implement lyophilization or inert atmosphere storage if decomposition pathways involve oxidation/hydrolysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Systematically modify the ONp (ortho-nitrophenol) leaving group to assess electronic/steric effects on reactivity.
  • Use multivariate analysis to correlate structural descriptors (e.g., Hammett constants) with kinetic parameters.
  • Validate hypotheses with computational tools (e.g., DFT calculations for transition-state modeling) .

Methodological Considerations

Q. What experimental controls are essential when studying this compound in protease inhibition assays?

Methodological Answer:

  • Include positive controls (e.g., known protease inhibitors) and negative controls (e.g., solvent-only reactions).
  • Validate enzyme activity before each assay using fluorogenic substrates.
  • Account for non-specific binding by pre-incubating this compound with bovine serum albumin (BSA) .

Q. How should researchers address low yields in this compound synthesis?

Methodological Answer:

  • Screen alternative coupling reagents (e.g., DCC vs. EDCI) to improve reaction efficiency.
  • Optimize purification steps (e.g., gradient elution in flash chromatography).
  • Document yield variations in a table comparing solvent systems and catalysts .

Data Analysis & Contradiction Management

Q. What steps validate the reproducibility of this compound’s spectroscopic data across labs?

Methodological Answer:

  • Share raw NMR/MS files via open-access repositories for peer validation.
  • Use certified reference materials (CRMs) to calibrate instruments before data collection.
  • Publish detailed experimental protocols with tolerances (e.g., ±0.1 pH units) to minimize variability .

Q. How can researchers reconcile discrepancies in this compound’s reported solubility profiles?

Methodological Answer:

  • Perform solubility tests in standardized solvents (e.g., DMSO, PBS) at controlled temperatures.
  • Compare results with literature using meta-analysis tools to identify confounding variables (e.g., impurity levels).
  • Report solubility as a range with confidence intervals rather than absolute values .

Ethical & Reporting Standards

Q. What ethical guidelines apply when publishing this compound’s biological activity data?

Methodological Answer:

  • Disclose all conflicts of interest, including funding sources for reagent procurement.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Cite prior studies transparently, even if results contradict your findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-ONp
Reactant of Route 2
Reactant of Route 2
Z-Pro-ONp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.